molecular formula C16H16BrN3O B1366593 1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea

1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea

Cat. No.: B1366593
M. Wt: 346.22 g/mol
InChI Key: QVNLLEFLGISSAQ-ZDLGFXPLSA-N
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Description

1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety substituted with a bromophenyl and a dimethylphenyl group. The structural formula can be represented as:

C15H16BrN3O\text{C}_{15}\text{H}_{16}\text{BrN}_3\text{O}

This structure is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit activities through the inhibition of specific enzymes or receptors. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as proteases or kinases.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation or apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of urea derivatives. For instance, similar compounds have shown significant activity against various cancer cell lines, including breast and colon cancer.

CompoundCell LineIC50 (µM)Reference
Urea Derivative AMCF-7 (Breast)12.5
Urea Derivative BHT-29 (Colon)8.3
This compoundA549 (Lung)TBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

A notable case study involved the synthesis and biological evaluation of related urea derivatives. These studies highlighted:

  • Synthesis : Utilizing various synthetic routes to obtain high yields of the target compound.
  • Biological Evaluation : Assessing cytotoxicity using MTT assays and determining the mechanism of action through apoptosis assays.

Research Findings

Recent findings suggest that the compound may also exhibit anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF-7
AntimicrobialInhibition of S. aureus
Anti-inflammatoryReduced cytokine levels

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10-

InChI Key

QVNLLEFLGISSAQ-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)N/N=C\C2=CC=C(C=C2)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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